(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate
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Overview
Description
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the cyclization of appropriate precursors under controlled conditions to form the polycyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of less reactive compounds.
Substitution: Replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex PAHs and other aromatic compounds.
Biology: The compound’s interactions with biological molecules, such as DNA and proteins, are studied to understand its potential effects on living organisms.
Medicine: Research into its potential as a therapeutic agent or its role in disease mechanisms is ongoing.
Industry: It may be used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate exerts its effects involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s polycyclic structure allows it to intercalate into DNA, potentially leading to mutations or other genetic alterations. Additionally, its ability to undergo redox reactions can generate reactive oxygen species, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydrobenzo[a]pyrene-7(8H)-one: A related PAH with a similar structure but different functional groups.
7-Oxo-7,8,9,10-tetrahydrobenzo[a]pyrene: Another PAH derivative with distinct chemical properties.
1-Pyrenecarboxylic acid: A simpler aromatic compound with a single carboxyl group.
Uniqueness
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Biological Activity
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate is a derivative of benzo[a]pyrene, a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. The compound features a ylideneamino group at the 7-position and an acetate moiety, which significantly influences its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, mutagenicity, and potential therapeutic applications.
The molecular formula of this compound is C22H17NO2, with a molecular weight of approximately 327.4 g/mol. Its unique structure allows for significant interactions with biological molecules, particularly DNA and proteins.
Property | Value |
---|---|
Molecular Formula | C22H17NO2 |
Molecular Weight | 327.4 g/mol |
IUPAC Name | [(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate |
InChI Key | ZLZQKHOGIVFHOA-ATJXCDBQSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound's polycyclic structure allows it to intercalate into DNA strands, potentially leading to mutations or other genetic alterations.
- Reactive Oxygen Species (ROS) Generation : The compound can undergo redox reactions that generate ROS, contributing to oxidative stress and subsequent cellular damage.
- Mutagenicity : Studies have shown that derivatives of benzo[a]pyrene can exhibit mutagenic properties by forming DNA adducts that disrupt normal cellular function .
Toxicological Profile
Research indicates that compounds related to benzo[a]pyrene are associated with significant toxicological effects:
- Carcinogenicity : The parent compound benzo[a]pyrene is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Its derivatives, including this compound, are expected to share similar properties due to their structural similarities.
- Genotoxicity : Studies involving benzo[a]pyrene derivatives have demonstrated their ability to induce DNA strand breaks and mutations in various cellular models. For instance, benzo[a]pyrene-7,8-dione has been shown to cause significant DNA fragmentation in rat hepatocytes .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- DNA Damage Assessment : A study reported that benzo[a]pyrene derivatives caused concentration-dependent DNA strand scission in the presence of NADPH and copper ions. This suggests that oxidative stress plays a critical role in the genotoxic effects observed with these compounds .
- Mutagenicity Testing : In Ames tests using various Salmonella typhimurium strains, benzo[a]pyrene derivatives exhibited mutagenic effects but were less potent than other known mutagens like (+/-)-anti-BPDE .
- Cellular Impact Studies : Research on trophoblast cells revealed that exposure to benzo[a]pyrene derivatives inhibited cell migration and invasion through modulation of signaling pathways involving miR-194-3p and PI3K/AKT pathways .
Potential Therapeutic Applications
Despite its toxicological concerns, research is ongoing into the potential therapeutic applications of this compound:
- Cancer Research : Due to its interaction with cellular pathways and potential for inducing apoptosis in cancer cells, this compound may serve as a lead for developing new cancer therapies.
- Material Science : The unique chemical properties of this compound may also find applications in developing advanced materials such as organic semiconductors and photovoltaic devices.
Properties
IUPAC Name |
(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-13(24)25-23-20-7-3-6-17-18-11-10-15-5-2-4-14-8-9-16(12-19(17)20)22(18)21(14)15/h2,4-5,8-12H,3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZQKHOGIVFHOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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